molecular formula C19H19BrN2O5S2 B4934977 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B4934977
M. Wt: 499.4 g/mol
InChI Key: LJXDPEIGFNNXOS-UHFFFAOYSA-N
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Description

4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a brominated phenyl group, a morpholinocarbothioyl moiety, and an acetylamino-benzenesulfonate group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl derivative, followed by the introduction of the morpholinocarbothioyl group through a nucleophilic substitution reaction. The final step involves the acetylation of the amino group and the sulfonation of the benzene ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets. The brominated phenyl group and the morpholinocarbothioyl moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetylamino-benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(morpholinocarbothioyl)phenyl 4-(methylamino)-1-benzenesulfonate
  • 4-Bromo-2-(morpholinocarbothioyl)phenyl 4-(ethylamino)-1-benzenesulfonate

Uniqueness

4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylamino group differentiates it from similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O5S2/c1-13(23)21-15-3-5-16(6-4-15)29(24,25)27-18-7-2-14(20)12-17(18)19(28)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDPEIGFNNXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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